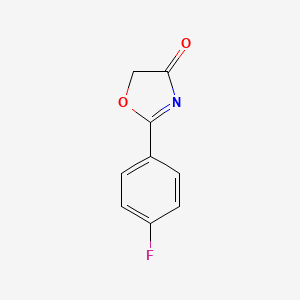

2-(4-Fluorophenyl)oxazol-4(5H)-one

Description

Significance of the Oxazolone (B7731731) Scaffold in Heterocyclic Chemistry

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. biointerfaceresearch.comnih.gov This structural motif is of considerable interest in organic and medicinal chemistry due to its versatile reactivity and presence in various biologically active molecules. mdpi.com The oxazolone ring serves as a crucial building block, or synthon, for the creation of a wide array of more complex organic molecules. biointerfaceresearch.commodernscientificpress.com

The significance of the oxazolone scaffold lies in its utility as an intermediate for synthesizing key molecular structures, including amino acids, peptides, amides, and other heterocyclic systems. nih.govnih.gov The ability to introduce various substituents at different positions on the ring, particularly at the C-2 and C-4 positions, allows for the tuning of the molecule's chemical properties and biological activities. modernscientificpress.com Oxazole-containing compounds are found in natural products, often of marine origin, and exhibit a range of biological effects. mdpi.com

Historical Context of Oxazolone Synthesis and its Foundational Contributions

The synthesis of oxazolones has a rich history dating back to the late 19th century. The most prominent and foundational method is the Erlenmeyer-Plöchl azlactone synthesis, first described by Friedrich Gustav Carl Emil Erlenmeyer and J. Plöchl around 1883. jocpr.comwikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). modernscientificpress.comwikipedia.org

The reaction proceeds through the cyclization and dehydration of the N-acylglycine to form a 2-substituted oxazol-5(4H)-one intermediate. This intermediate can then undergo a Perkin-type condensation with a carbonyl compound to yield a 4-alkylidene or 4-arylidene oxazolone. modernscientificpress.comwikipedia.org This classical reaction was a significant breakthrough, providing a straightforward route to α,β-unsaturated acylamino acids and, upon reduction and hydrolysis, to various amino acids. wikipedia.orgrsc.org Over the years, numerous modifications and improvements to the Erlenmeyer-Plöchl synthesis have been developed, including the use of different catalysts and reaction conditions to enhance yields and expand the scope of the reaction. jocpr.comrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKLBEZLKIHXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676911 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897027-68-8 | |

| Record name | 2-(4-Fluorophenyl)-4(5H)-oxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897027-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Data of 2 4 Fluorophenyl Oxazol 4 5h One

The specific properties of 2-(4-Fluorophenyl)oxazol-4(5H)-one are detailed below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-fluorophenyl)-1,3-oxazol-4(5H)-one |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| CAS Number | 897027-68-8 |

Table 2: Predicted and Representative Spectroscopic Data

| Spectroscopic Data | Predicted/Representative Values |

|---|---|

| ¹H NMR | Aromatic protons (7.2-8.3 ppm), CH₂ protons (~4.3 ppm) |

| ¹³C NMR | Carbonyl carbon (~175 ppm), C=N carbon (~164 ppm), Aromatic carbons (115-168 ppm), CH₂ carbon (~36 ppm) |

| IR Spectroscopy (cm⁻¹) | C=O stretch (~1820-1780 cm⁻¹), C=N stretch (~1655 cm⁻¹) |

| Mass Spectrometry (m/z) | [M+H]⁺ at approximately 180.0455 |

Note: Specific experimental data for this exact compound is limited. Spectroscopic values are inferred from data for closely related structures and theoretical predictions.

Reactivity and Synthetic Transformations of 2 4 Fluorophenyl Oxazol 4 5h One

Role of Oxazolones as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Oxazol-4(5H)-ones, also known as azlactones, are highly regarded as versatile synthetic intermediates in organic chemistry. researchgate.net Their utility stems from the presence of multiple reactive sites within their structure, which allows for a broad range of chemical modifications. The 2-(4-Fluorophenyl)oxazol-4(5H)-one variant, incorporating a fluorine atom on the phenyl ring, offers unique electronic properties that can influence its reactivity and the biological activity of its derivatives. beilstein-journals.org

These compounds are key precursors in the Erlenmeyer-Plöchl azlactone synthesis, a classic method for the preparation of α-amino acids. beilstein-journals.org The general structure of oxazolones, featuring a five-membered ring with an oxygen and a nitrogen atom, makes them readily susceptible to both nucleophilic attack and ring-opening reactions, paving the way for the synthesis of a plethora of organic molecules. researchgate.net Their ability to serve as synthons for amino acids, peptides, and various heterocyclic systems underscores their importance as fundamental building blocks in the synthetic organic chemist's toolbox. researchgate.netbeilstein-journals.orgnih.govresearchgate.netsigmaaldrich.com

Nucleophilic Attack Reactions at the Oxazolone (B7731731) Ring (e.g., C-5 Position Reactivity)

The oxazolone ring is characterized by distinct electrophilic centers, with the C-5 carbonyl group being a primary site for nucleophilic attack. This reactivity is a cornerstone of oxazolone chemistry, enabling the introduction of a wide range of substituents and the construction of more complex molecular frameworks.

The C-5 position of the this compound ring is particularly susceptible to attack by various nucleophiles. This reactivity is often exploited in derivatization strategies to introduce new functional groups. For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with various nucleophiles leads to the formation of a diverse array of products. This reactivity is attributed to the electrophilic character of the C-5 position, which readily accepts electrons from incoming nucleophiles. researchgate.net

Derivatization Strategies and Further Functionalization of the Oxazolone Scaffold

The versatility of the this compound scaffold lies in its amenability to a wide range of derivatization reactions. These transformations allow for the systematic modification of the core structure, leading to the generation of libraries of compounds with diverse physicochemical properties and potential biological activities.

Common derivatization strategies include:

Condensation Reactions: The active methylene (B1212753) group at the C-4 position can undergo condensation with aldehydes and ketones to yield 4-alkylidene or 4-arylidene derivatives. researchgate.net This reaction is a fundamental method for introducing diversity at this position of the oxazolone ring.

Nucleophilic Addition to the Carbonyl Group: The C-5 carbonyl group can be targeted by various nucleophiles, leading to ring-opened products or, in some cases, the formation of new heterocyclic systems.

Reactions at the C-2 Substituent: The 4-fluorophenyl group at the C-2 position can also be modified, although this is less common than reactions at the C-4 and C-5 positions.

These derivatization strategies have been extensively used to synthesize a wide array of oxazolone derivatives with potential applications in medicinal chemistry and materials science. researchgate.netbeilstein-journals.orgnih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com For example, novel 2,4,5-trisubstituted oxazole (B20620) derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov

Ring-Opening and Rearrangement Reactions of Oxazolones

Ring-opening reactions are a hallmark of oxazolone chemistry, providing a powerful tool for the synthesis of α,β-diamino acids, α-amino acid esters, and other valuable organic compounds. The strained five-membered ring of this compound is susceptible to cleavage under various conditions, including acidic, basic, and nucleophilic environments.

For instance, the hydrolysis of oxazolones yields α-acylamino acids, which are important precursors for the synthesis of peptides and proteins. Alcoholysis, on the other hand, leads to the formation of the corresponding α-acylamino acid esters. These reactions underscore the utility of oxazolones as protected forms of amino acids.

Furthermore, oxazolones can undergo rearrangement reactions to form other heterocyclic systems. For example, under certain conditions, they can rearrange to form imidazolones or other five-membered heterocycles. These transformations further expand the synthetic utility of the oxazolone scaffold.

Applications in the Synthesis of Other Heterocyclic Systems (e.g., Imidazolones, Triazinones)

The reactive nature of the this compound ring makes it an excellent starting material for the synthesis of a variety of other heterocyclic systems. These transformations often involve ring-opening followed by cyclization with a suitable reagent.

A notable example is the conversion of oxazolones into 1,2,4-triazin-6(5H)-ones. This is achieved through a condensation reaction with phenylhydrazine (B124118) in acetic acid and the presence of sodium acetate (B1210297). nih.gov This reaction provides a straightforward route to a class of heterocycles known for their diverse biological activities, including antitumoral and anti-inflammatory properties. nih.gov

Similarly, oxazolones can be transformed into imidazolones through reactions with primary amines. This transformation involves the initial nucleophilic attack of the amine on the C-5 carbonyl group, followed by ring-opening and subsequent intramolecular cyclization. The resulting imidazolones are another important class of heterocycles with a broad range of pharmacological applications.

The ability to readily convert this compound into other valuable heterocyclic systems highlights its significance as a versatile and powerful building block in synthetic organic chemistry. researchgate.netbeilstein-journals.orgresearchgate.netsigmaaldrich.comchemsrc.commdpi.com

Formation of Amino Acids, Peptides, and Amide Derivatives from Oxazolone Precursors

One of the most significant applications of this compound is its use as a precursor for the synthesis of amino acids, peptides, and amide derivatives. The Erlenmeyer-Plöchl synthesis, a classic method for preparing α-amino acids, relies on the hydrolysis of an intermediate oxazolone. beilstein-journals.org

The general process involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) to form an oxazolone. Subsequent hydrolysis of the oxazolone ring yields the desired α-amino acid. By using 4-fluorobenzaldehyde (B137897) in this reaction, 2-(4-fluorophenyl)alanine can be synthesized. beilstein-journals.org This fluorinated amino acid is of particular interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. rsc.org

Furthermore, the reactivity of the oxazolone ring allows for its direct use in peptide synthesis. The oxazolone can be coupled with an amino acid ester to form a dipeptide, with the oxazolone acting as an activated amino acid derivative. This approach offers an alternative to traditional peptide coupling methods.

The versatility of this compound as a precursor for these fundamental biological building blocks underscores its importance in bioorganic and medicinal chemistry. researchgate.netbeilstein-journals.orgnih.govresearchgate.netsigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key expected signals include a singlet corresponding to the two methylene protons (-CH₂-) at the 5-position of the oxazole ring. The aromatic protons of the 4-fluorophenyl group are expected to appear as a set of multiplets in the downfield region, typically as two distinct systems due to coupling with the fluorine atom and with each other.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted spectrum for this compound would show distinct signals for the carbonyl carbon (C4), the imine carbon (C2), and the methylene carbon (C5). The 4-fluorophenyl ring would exhibit four signals, with the carbon atoms closer to the fluorine showing splitting patterns due to C-F coupling.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm assignments. An HSQC experiment would correlate the proton signal of the -CH₂- group to its corresponding carbon signal. An HMBC spectrum would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons and the C2 and C4 carbons, which is crucial evidence for confirming the integrity of the oxazolone ring structure. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~4.5 | s (singlet) | H-5 (-CH₂-) |

| ¹H | ~7.2-7.4 | m (multiplet) | 2H, Aromatic |

| ¹H | ~8.0-8.2 | m (multiplet) | 2H, Aromatic |

| ¹³C | ~65 | t (triplet) | C-5 (-CH₂-) |

| ¹³C | ~116 (d, ²JCF ≈ 22 Hz) | d (doublet) | Aromatic CH |

| ¹³C | ~125 (d, ⁴JCF ≈ 3 Hz) | d (doublet) | Aromatic C-ipso |

| ¹³C | ~131 (d, ³JCF ≈ 9 Hz) | d (doublet) | Aromatic CH |

| ¹³C | ~165 (d, ¹JCF ≈ 255 Hz) | d (doublet) | Aromatic C-F |

| ¹³C | ~163 | s (singlet) | C-2 (C=N) |

| ¹³C | ~175 | s (singlet) | C-4 (C=O) |

| Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions. |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis (EIMS, LC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and investigate the structure of a compound through the analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are particularly useful for this class of compounds. core.ac.ukmdpi.com

Upon ionization, this compound (Molecular Formula: C₉H₆FNO₂, Molecular Weight: 179.15 g/mol ) would produce a molecular ion peak ([M+H]⁺ at m/z 180 or [M]⁺ at m/z 179). Collision-induced dissociation of this parent ion would lead to a series of characteristic fragment ions.

A plausible fragmentation pathway would involve the initial loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone carbonyl group. Further fragmentation could involve the cleavage of the oxazole ring, leading to the formation of stable fragments such as the 4-fluorobenzoyl cation (m/z 123) or the 4-fluorobenzonitrile (B33359) cation (m/z 121). Analysis of these fragmentation pathways provides strong evidence for the proposed molecular structure. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass/charge) | Ion Formula | Description |

| 180 | [C₉H₇FNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 179 | [C₉H₆FNO₂]⁺ | Molecular Ion [M]⁺ |

| 151 | [C₈H₆FN]⁺ | Fragment from loss of CO |

| 123 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |

| 121 | [C₇H₄FN]⁺ | 4-Fluorobenzonitrile cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) group of the lactone ring, typically appearing at a relatively high wavenumber (around 1750-1780 cm⁻¹) due to ring strain. Another key absorption is the C=N (imine) stretching vibration within the oxazole ring, expected in the 1650-1690 cm⁻¹ region. Additionally, a strong band corresponding to the C-F bond stretch of the fluorophenyl group is anticipated in the 1100-1250 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3050-3100 | Medium | C-H Stretch | Aromatic |

| 2900-3000 | Weak | C-H Stretch | Aliphatic (-CH₂-) |

| 1750-1780 | Strong | C=O Stretch | Lactone (γ-lactone) |

| 1650-1690 | Medium-Strong | C=N Stretch | Imine (oxazole ring) |

| 1500-1600 | Medium | C=C Stretch | Aromatic Ring |

| 1100-1250 | Strong | C-F Stretch | Aryl-Fluoride |

| 1050-1150 | Medium | C-O Stretch | Cyclic Ether (lactone) |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. This comparison is critical for verifying the compound's stoichiometric purity and confirming its empirical and molecular formula. For a pure sample of this compound, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated values.

Table 4: Elemental Composition of this compound (C₉H₆FNO₂)

| Element | Symbol | Atomic Weight | Molar Mass % (Calculated) |

| Carbon | C | 12.011 | 60.34% |

| Hydrogen | H | 1.008 | 3.38% |

| Fluorine | F | 18.998 | 10.61% |

| Nitrogen | N | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 17.85% |

Specialized Spectroscopic Techniques (e.g., Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Ion Structure)

For a more in-depth structural analysis of the compound in the gas phase, specialized techniques such as Infrared Multiple Photon Dissociation (IRMPD) spectroscopy can be utilized. This method combines mass spectrometry with infrared spectroscopy to obtain vibrational spectra of mass-selected ions.

In a typical IRMPD experiment, ions of this compound, such as the protonated molecule [M+H]⁺, are generated via electrospray ionization, isolated in an ion trap, and then irradiated with a tunable infrared laser. When the laser's frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. By monitoring the fragmentation of the ion as a function of the IR wavelength, a vibrational spectrum of the ion is constructed.

This technique is exceptionally powerful for determining the specific site of modification, such as protonation. For instance, by comparing the experimental IRMPD spectrum with theoretical spectra calculated for different potential isomers (e.g., N-protonated vs. O-protonated), the precise gas-phase structure of the ion can be determined, offering structural details that are inaccessible by conventional mass spectrometry alone.

Chemical Reactivity and Derivatives

The reactivity of 2-(4-Fluorophenyl)oxazol-4(5H)-one is governed by the functionalities within the oxazolone (B7731731) ring. The methylene (B1212753) group at the C4 position is acidic and can be deprotonated to form an enolate. This enolate is a key reactive intermediate.

A primary reaction of this compound is the condensation with aldehydes and ketones, typically under Erlenmeyer-Plöchl conditions, to yield 4-arylidene derivatives. For example, reaction with benzaldehyde (B42025) would produce 4-benzylidene-2-(4-fluorophenyl)oxazol-5(4H)-one. nih.gov These unsaturated oxazolones are stable, often crystalline, compounds and serve as important intermediates themselves. nih.gov

The oxazolone ring can be opened by various nucleophiles. Hydrolysis, for instance, leads to the formation of the parent N-acyl amino acid, N-(4-fluorobenzoyl)glycine. Reaction with amines or alcohols would yield the corresponding amides or esters of this amino acid. This reactivity makes oxazolones excellent acylating agents and precursors for peptide synthesis. biointerfaceresearch.com

Computational Approaches in the Study of 2 4 Fluorophenyl Oxazol 4 5h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular properties of compounds. For oxazolone (B7731731) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to optimize molecular geometries and predict various parameters. semanticscholar.org These calculations are crucial for understanding the molecule's stability and reactivity.

Theoretical studies on related heterocyclic compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have utilized DFT to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energy gaps, and molecular electrostatic potential (MEP). ajchem-a.com The agreement between theoretical and experimental data, such as FT-IR spectra, validates the computational approach. ajchem-a.com For instance, the B3LYP/6-311++G(d,p) level of theory has been shown to provide good agreement with experimental results for structural and spectroscopic data. ajchem-a.com

Key parameters obtained from DFT calculations include:

Bond lengths and angles: These define the molecule's three-dimensional structure. ajchem-a.com

Vibrational frequencies: These correspond to the molecule's infrared and Raman spectra and are used to identify functional groups. semanticscholar.org

HOMO-LUMO energy gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net For example, in a related oxadiazole, the nitrogen atoms of the oxadiazole ring were identified as potential sites for electrophilic attack. ajchem-a.com

These computational insights are instrumental in predicting the chemical behavior and potential biological interactions of 2-(4-Fluorophenyl)oxazol-4(5H)-one.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein receptor. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.

For derivatives of this compound, molecular docking studies have been performed to explore their binding interactions with various biological targets. For instance, in a study of 2-(4-fluorophenyl) imidazol-5-ones, molecular docking was used to investigate their binding to the Polo-like kinase 1 (Plk1) receptor, a target for anti-cancer drugs. nih.gov The results showed that some derivatives exhibited higher binding affinities than the standard drug Doxorubicin, suggesting their potential as potent inhibitors. nih.gov

Similarly, docking simulations of 1,3,4-oxadiazole (B1194373) analogues with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain have been conducted. hilarispublisher.com These studies help to elucidate the key interactions, such as hydrophobic interactions and hydrogen bonds, between the ligand and the active site of the protein. hilarispublisher.com For example, the docking of 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (B1208899) with EGFR tyrosine kinase revealed a docking score of -5.251. hilarispublisher.com

The process of molecular docking typically involves:

Preparation of the protein and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site.

Docking calculations: The ligand is placed in the binding site, and its conformational space is explored to find the most favorable binding pose.

Scoring and analysis: The binding affinity is estimated using a scoring function, and the interactions between the ligand and the protein are analyzed.

These simulations provide valuable information about the potential biological targets of this compound and its derivatives, guiding the design of new compounds with improved activity.

In Silico Prediction of Biological Activities (e.g., PASS Prediction)

In silico prediction tools are increasingly used to estimate the biological activity spectra of chemical compounds before they are synthesized and tested in the lab. One such tool is the Prediction of Activity Spectra for Substances (PASS) program. nih.gov PASS analysis is based on the structure-activity relationships of a large database of known bioactive compounds. nih.gov The output provides probabilities for a compound being active (Pa) or inactive (Pi) for a wide range of biological activities. nih.gov

For various heterocyclic compounds, PASS prediction has been utilized to forecast their potential pharmacological effects. semanticscholar.org For example, a study on galactopyranoside esters used PASS to predict their antibacterial, antifungal, antioxidant, and anti-carcinogenic activities. semanticscholar.org The results indicated a higher probability for antibacterial activity, which was then further investigated through molecular docking studies. semanticscholar.org

The application of PASS and similar predictive tools to this compound could help to:

Identify potential therapeutic applications.

Prioritize compounds for further experimental screening.

Understand the potential mechanisms of action.

This approach accelerates the drug discovery process by focusing resources on the most promising candidates.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that relate the chemical structure of a series of compounds to their biological activity. ufv.br QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds based on their structural features, known as molecular descriptors. ufv.brresearchgate.net

QSAR studies have been successfully applied to various heterocyclic compounds. For example, a QSAR analysis of 2-(4-fluorophenyl) imidazol-5-ones against the MCF-7 breast cancer cell line was performed to identify the key structural features responsible for their anti-proliferative activity. nih.gov The resulting QSAR model was then used to design new derivatives with potentially higher efficacy. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), adjusted R² (R²adj), cross-validation coefficient (Q²), and predictive R² (R²pred). nih.govufv.br

The development of a QSAR model typically involves:

Data set selection: A series of compounds with known biological activities is chosen.

Descriptor calculation: A large number of molecular descriptors, representing various aspects of the chemical structure (e.g., electronic, steric, and thermodynamic properties), are calculated for each compound. researchgate.net

Model building: Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA), are used to select the most relevant descriptors and build the QSAR model. ufv.br

Model validation: The predictive power of the model is assessed using internal and external validation techniques. ufv.br

For this compound and its analogues, QSAR studies can provide valuable insights into the structure-activity relationship, guiding the optimization of their biological activity.

Conformational Analysis and Energetic Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the conformational preferences and energetic stability of a molecule is crucial for predicting its shape, reactivity, and biological activity.

Computational methods, particularly DFT, are used to perform conformational analysis. researchgate.net By calculating the energies of different conformers, the most stable, low-energy conformation can be identified. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind to its target.

The conformational analysis of this compound would involve:

Identifying all possible conformers by rotating single bonds.

Calculating the energy of each conformer using quantum mechanical methods.

Determining the relative populations of the conformers at a given temperature.

This information, combined with other computational data, provides a comprehensive understanding of the molecule's behavior and potential for various applications.

Biological Activities and Medicinal Chemistry Applications

The Oxazolone (B7731731) Scaffold as a Prominent Pharmacophore in Drug Discovery and Development

The oxazolone ring, a five-membered heterocyclic nucleus, is recognized as a versatile and prominent lead structure in the field of medicinal chemistry. nih.govresearchgate.net This scaffold is considered a valuable building block in organic synthesis as it contains numerous reactive sites that permit a wide range of chemical modifications. mdpi.com Due to its structural features, the oxazolone core is well-suited for substitutions with various groups and for condensation with other ring systems, offering significant chemical diversity. researchgate.net The presence of both oxygen and nitrogen heteroatoms allows for a variety of interactions with biological targets, including hydrogen bonds and van der Waals forces. researchgate.net

Functionally substituted oxazolones have been identified as efficient pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. dntb.gov.uanih.gov The broad spectrum of biological activities reported for oxazolone derivatives includes antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govresearchgate.netmdpi.comdntb.gov.ua This wide range of applications has drawn considerable attention from researchers, establishing the oxazolone moiety as a "privileged scaffold" in the design of new therapeutic agents. researchgate.netnih.gov The action of oxazolone-based compounds is highly dependent on the substitutions at the C-2 and C-4 positions of the ring. nih.gov

Anticancer Activity and Associated Mechanisms of Action

The oxazolone scaffold is a key component in the development of novel anticancer agents, with derivatives demonstrating activity through several distinct mechanisms of action. mdpi.comdntb.gov.ua

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters, particularly ENT1, are crucial for transporting nucleosides across cell membranes and are implicated in regulating adenosine (B11128) levels, which can influence physiological processes like pain. nih.gov While direct studies on 2-(4-Fluorophenyl)oxazol-4(5H)-one as an ENT1 inhibitor are not widely documented, a compelling link exists between anticancer agents and ENT inhibition. Research has shown that many marketed tyrosine kinase inhibitors (TKIs), another class of anticancer drugs, are potent inhibitors of ENT1. nih.gov One study found that 12 out of 24 tested TKIs behaved as moderate to strong inhibitors of ENT1 activity. nih.gov This suggests that the inhibition of nucleoside transporters could be a relevant, albeit less explored, mechanism for certain anticancer compounds, potentially including those based on the oxazolone scaffold. nih.gov The development of rationally designed ENT1 inhibitors is considered a promising therapeutic strategy. nih.gov

Modulation of Protein Kinases (e.g., EGFR, PDGF-R, FAK2)

Protein kinases are critical targets in cancer therapy due to their central role in cell signaling pathways that control growth, proliferation, and survival. While specific data on this compound inhibiting EGFR, PDGF-R, or FAK2 is limited, the broader class of heterocyclic compounds is actively being explored for kinase inhibition. For instance, derivatives of 2-oxoindole have been designed as potent multiple kinase inhibitors targeting PDGFRα, PDGFRβ, and VEGFR-2. nih.gov In these studies, certain compounds displayed exceptional selectivity and potency against these kinases, with IC₅₀ values in the low nanomolar range. nih.gov This highlights a common strategy in medicinal chemistry where heterocyclic scaffolds serve as a foundation for developing potent and selective kinase inhibitors.

Tubulin Polymerization Inhibition

A significant mechanism of anticancer activity for oxazole-containing compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.netresearchgate.net The oxazole (B20620) ring has been identified as a valuable motif in the design of inhibitors that bind to the colchicine (B1669291) site of tubulin. researchgate.net This binding action disrupts the formation of the mitotic spindle, a critical structure for cell division, which ultimately leads to cell cycle arrest in the G2/M phase and induces apoptosis. researchgate.net A review of the literature highlights the recurrence of the oxazole scaffold in a diverse array of tubulin inhibitors. researchgate.net

Several oxazole derivatives have demonstrated potent inhibition of tubulin polymerization, with activity often in the low micromolar or even nanomolar range. researchgate.net The table below summarizes the activity of representative oxazole-based tubulin inhibitors.

| Compound Type | Specific Derivative | Activity | Reference |

| nih.govdntb.gov.uaOxazole | Derivative 14 | IC₅₀ = 0.39 µM | researchgate.net |

| Thio analogues of CA-4 | Derivative 15a | IC₅₀ = 0.009–0.71 µM | researchgate.net |

| Arylpiperazine-triazole hybrid | Derivative 12a | IC₅₀ = 2.06 µM | mdpi.com |

Impact on DNA Damage and Apoptosis Pathways

Inducing apoptosis (programmed cell death) is a primary goal of many cancer therapies. When DNA damage is extensive and cannot be repaired, cells often trigger apoptotic pathways to eliminate themselves. nih.gov This response involves a complex signaling network that can be modulated by therapeutic agents. nih.gov

While research specifically on this compound is emerging, studies on structurally related compounds provide strong indications of its likely mechanism. A novel derivative containing a 4-fluorophenyl group, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), has been shown to induce apoptosis in human breast cancer cells. nih.gov The study found that this compound stimulates the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This, in turn, activates the intrinsic apoptotic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and the subsequent activation of executioner caspases, which are key enzymes that dismantle the cell. nih.gov The induction of DNA damage is often marked by the phosphorylation of histone H2AX, which signals the presence of DNA lesions and initiates a cascade that can lead to apoptosis if the damage is severe. mdpi.com

Antimicrobial and Antibacterial Properties

The oxazolone scaffold has been extensively investigated for its antimicrobial properties. mdpi.com Derivatives have shown a wide spectrum of activity against various pathogenic bacteria and fungi. nih.gov For example, certain 4-arylmethylidene-2-phenyl-5-(4H)-oxazolones have demonstrated potent antibacterial activity. nih.gov

The inclusion of a fluorophenyl group, as seen in the subject compound, is a common strategy in medicinal chemistry to enhance biological activity. In a related class of compounds, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) showed significant antimicrobial potential. nih.gov This compound was more active against E. coli and S. pneumoniae than the standard drug ampicillin (B1664943) and was over 100 times more potent against P. aeruginosa. nih.gov It also exhibited antifungal activity against A. fumigatus. nih.gov Another study on 2,4-dichloro-5-fluorophenyl containing oxadiazoles (B1248032) also reported good antimicrobial activity for several derivatives. nih.gov

The table below presents the antimicrobial activity of representative heterocyclic compounds, including those with a fluorophenyl moiety.

| Compound | Target Organism | Activity (MIC) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Stronger than ampicillin | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100x stronger than ampicillin | nih.gov |

| Oxazolone-based sulfonamide (9h ) | Candida albicans | 2 µg/mL | |

| Oxazolone-based sulfonamide (9h ) | Aspergillus niger | 4 µg/mL |

Anti-Inflammatory Effects (e.g., Cyclooxygenase (COX) Inhibition)

The development of effective anti-inflammatory agents remains a significant goal in medicinal chemistry, with a major focus on the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain. While many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes, research continues to seek novel scaffolds with improved efficacy and safety profiles.

Heterocyclic compounds are a cornerstone of this research. For instance, derivatives of 1,3,4-oxadiazole (B1194373), a structure related to the oxazolone core, have been reported to possess anti-inflammatory activity. researchgate.netmdpi.com Similarly, various pyrazole (B372694) and quinazolinone derivatives have been synthesized and identified as potent and selective COX-2 inhibitors. bioworld.comnih.govnih.govmdpi.com One study highlighted that a novel pyrazole derivative, compound AD 532, showed promising anti-inflammatory and analgesic effects with a favorable safety profile in preclinical models. nih.gov Another investigation into polysubstituted pyrazoles identified compounds with remarkable anti-inflammatory activity and significant COX-2 selectivity, comparable to the standard drug celecoxib. nih.gov

While these studies on related heterocyclic systems underscore the potential for such scaffolds in developing anti-inflammatory drugs, specific research detailing the COX inhibitory activity of this compound itself is not extensively documented in the reviewed literature. However, the presence of the para-sulfonamide moiety on an aryl ring is a known feature for optimal COX-2 selectivity and potency in diaryl heterocycles, a common structural motif in selective inhibitors. mdpi.com

Antidiabetic Applications (e.g., Human Carbonic Anhydrase VA (hCAVA) Inhibition)

Inhibitors of carbonic anhydrase (CA) are being investigated for their potential in treating a variety of diseases, including metabolic syndromes like diabetes and obesity. nih.gov The mitochondrial isoform, human Carbonic Anhydrase VA (hCAVA), is a specific target for obesity because it is the only isoform found in mitochondria. nih.gov

Recent research has identified C2 and C4 substituted oxazole-5(4H)-one derivatives as a novel scaffold for the selective inhibition of hCAVA. nih.gov In a study dedicated to developing these compounds, two derivatives demonstrated a significantly higher binding affinity for hCAVA over the cytosolic isoform hCAII. nih.gov Further cellular studies revealed that these compounds effectively decrease the expression of both CAVA and the glucose transporter GLUT4 in adipocytes, indicating their potential to modulate metabolic processes. nih.gov This work establishes a foundation for using oxazole-5(4H)-ones as a platform for creating more refined, potent, and selective hCAVA inhibitors for potential therapeutic use in diabetes and obesity. nih.gov

While the oxazolone scaffold is promising, other molecular structures are also being explored. For example, a series of amino acid-sulfonamide conjugates have been shown to be effective inhibitors of hCA I, hCA VA, and hCA XII, with some derivatives showing activity in the low to high nanomolar range. nih.gov

Antioxidant Potential and Free Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. This has spurred the search for synthetic antioxidants. Various heterocyclic compounds are being investigated for their ability to scavenge free radicals and mitigate oxidative damage. isres.org

Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antioxidant properties. mdpi.com In one study, a series of 1,3,4-oxadiazoles derived from flurbiprofen (B1673479) were tested, with compound Ox-6f , which contains a 4-chlorophenyl moiety, showing promising free radical scavenging potential of 80.23% in a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. mdpi.com This compound also demonstrated significant inhibition of nitric oxide free radicals. mdpi.com

Similarly, research into 1,2,4-triazole (B32235) derivatives has identified compounds with notable antioxidant activity. ekb.egresearchgate.net One study found that compound 9b , a 1,2,4-triazole derivative, exhibited a DPPH radical scavenging rate of 49.4% at a 10µM concentration. ekb.eg Another investigation into novel nitrones reported that N-tert-butyl derivatives with a 4-fluorophenyl substituent at the C4 position of the 1,2,3-triazole moiety were potent hydroxyl radical scavengers. nih.gov Specifically, a nitrone derivative with a 4-fluoro-3-methylphenyl group was identified as a particularly potent and balanced antioxidant agent. nih.gov

These findings highlight the antioxidant potential within various triazole and oxadiazole scaffolds, particularly those featuring halogenated phenyl rings. However, direct studies evaluating the specific free radical scavenging activity of this compound were not prominent in the available literature.

Other Documented Therapeutic Potentials (e.g., Antiviral, Anti-HIV, Immunomodulatory, Urease Inhibition, Analgesic, Tyrosinase Inhibitory)

The therapeutic applications of oxazolone-related heterocyclic structures extend beyond anti-inflammatory and antidiabetic activities.

Antiviral Activity: Research into structurally related compounds has revealed significant antiviral potential. Specifically, cinnamyl derivatives of thieno[2,3-d]oxazinones, which share a core structural similarity with oxazolones, have been identified as mechanism-based inhibitors of herpes proteases, including those from HSV-2, VZV, and CMV, with nanomolar potency. nih.gov Two compounds from this class demonstrated the ability to inhibit protease processing in cells infected with HSV-2, showing a selectivity index of at least 30. nih.gov

Analgesic Activity: The search for new analgesic agents often involves screening heterocyclic compounds. A novel pyrazole derivative, AD 532 , which showed potent anti-inflammatory effects, was also evaluated for its analgesic activity and produced very promising results in models of formalin-induced hyperalgesia. nih.gov Additionally, the broad class of 1,2,4-oxadiazole (B8745197) derivatives has been reported to exhibit analgesic properties, among a wide spectrum of other biological activities. mdpi.com

While these findings in related heterocyclic systems are encouraging, specific studies on the antiviral, anti-HIV, immunomodulatory, urease inhibitory, or tyrosinase inhibitory activities of this compound are not detailed in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For oxazolone derivatives, SAR studies have provided key insights, particularly regarding their activity as carbonic anhydrase inhibitors. Research on C2 and C4 substituted oxazole-5(4H)-one derivatives has established this scaffold as a viable starting point for developing selective hCAVA inhibitors. nih.gov

SAR insights can also be gleaned from related heterocyclic systems. In a study of indazole derivatives, it was found that substitutions on the benzyl (B1604629) group significantly influenced biological activity. nih.gov Specifically, a fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the strategic importance of the position of the fluorine atom on the phenyl ring for biological potency.

Furthermore, the core heterocyclic structure itself is a critical determinant of activity. For example, studies on spirotryprostatin A derivatives revealed that the spirotryprostatin A scaffold had a more significant impact on antifungal activity than other spirocyclic skeletons, emphasizing the role of the core structure in defining biological function. mdpi.com The development of neuropeptide S receptor antagonists based on an oxazolo[3,4-a]pyrazine structure further illustrates how modifications to a core ring system can lead to potent and selective compounds with in vivo efficacy. nih.gov

Collectively, these studies indicate that the biological profile of compounds related to this compound is highly dependent on the substitution patterns on both the phenyl ring and the heterocyclic core.

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Strategies for 2-(4-Fluorophenyl)oxazol-4(5H)-one Derivatives

The advancement of therapeutic agents based on the this compound scaffold is intrinsically linked to the development of innovative and efficient synthetic methodologies. While the Erlenmeyer-Plochl reaction remains a fundamental method for synthesizing unsaturated oxazolones (azlactones), contemporary research focuses on enhancing its efficiency, yield, and environmental footprint. nih.govresearchgate.netresearchgate.net

Future synthetic strategies are moving beyond traditional heating and catalysts. Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields in the synthesis of 4-arylidene-2-phenyl oxazole-5(4H)-ones. biointerfaceresearch.comnih.gov This high-speed method is ideal for rapidly generating libraries of derivatives for screening.

Novel Catalytic Systems: Researchers are exploring a variety of catalysts to improve reaction conditions. For instance, L-proline has been used as an efficient, non-hazardous organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. researchgate.net Other studies have successfully employed catalysts like zinc oxide (ZnO) and potassium phosphate (B84403) to facilitate the condensation reaction. researchgate.net

Multicomponent and One-Pot Reactions: To enhance efficiency and reduce waste, one-pot multicomponent reactions are being developed. A mechanochemical (grinding) approach for the one-step synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones from glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate (B1210297) represents a significant step towards green and atom-efficient synthesis. researchgate.net

Synthesis of Specific Derivatives: The synthesis of 4-(4-fluorobenzylidene)-2-phenyloxazol-5(4H)-one has been specifically reported via the condensation of 2-benzamidoacetic acid with 4-fluorobenzaldehyde (B137897), demonstrating the direct applicability of these methods to fluorinated analogues. researchgate.net

These advanced synthetic approaches are crucial for the efficient production and diversification of the this compound core, enabling a more thorough exploration of its therapeutic potential.

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for oxazolone (B7731731) derivatives. By simulating interactions at the molecular level, researchers can design and optimize new compounds with enhanced potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error methods. nih.govnih.gov

Key computational approaches for the development of this compound derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach has been used to guide the design of new benzamides from 5-(4H)-oxazolone precursors, optimizing their anti-inflammatory properties. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. Docking studies have been instrumental in understanding how oxazolone and benzamide (B126) derivatives inhibit enzymes like lipoxygenase (LOX) through allosteric mechanisms. nih.gov For other heterocyclic scaffolds, docking has helped in designing selective inhibitors for targets like Aurora kinase B (AURKB), a protein implicated in cancer. nih.gov

Rational Design Based on Known Inhibitors: Building upon existing knowledge, new molecules can be rationally designed. For example, oxazolo[4,5-c]-quinolinone analogs were designed as inhibitors of Interleukin-33 (IL-33) based on a previously identified, albeit weak, inhibitor, demonstrating a pathway for developing novel and potent small-molecule inhibitors. korea.ac.kr

The integration of these in silico techniques allows for a more targeted approach to modifying the this compound scaffold. By predicting the effects of structural changes on target binding and activity, computational modeling guides the synthesis of more effective and selective drug candidates.

Exploration of New Biological Targets and Uncharted Therapeutic Areas

The oxazolone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov This versatility opens up vast opportunities for discovering new therapeutic applications for this compound and its derivatives beyond their established roles. The documented activities of oxazolones include antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant effects. ajrconline.orgbiointerfaceresearch.comresearchgate.net

Future research is focused on identifying and validating novel molecular targets:

Anti-inflammatory Agents: While the anti-inflammatory properties of oxazolones are known, recent research has focused on specific enzyme inhibition. Derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, with some compounds showing greater potency than the reference drug celecoxib. nih.gov Other studies have identified oxazolones as potent inhibitors of lipoxygenase and trypsin-induced proteolysis. nih.gov

Anticancer Therapeutics: The antiproliferative activity of oxazolones is a major area of investigation. Novel 2,4,5-trisubstituted oxazole (B20620) derivatives have demonstrated significant antiproliferative effects against various tumor cell lines. nih.gov Furthermore, the discovery of quinazoline (B50416) derivatives as selective inhibitors of Aurora kinase B, a protein overexpressed in many cancers, highlights the potential for developing targeted cancer therapies based on related heterocyclic structures. nih.gov

Antiviral and Antimicrobial Agents: Oxazolone-based sulfonamides have shown promising activity against both Gram-positive and Gram-negative bacteria and have demonstrated the ability to reduce biofilm formation and virulence factor production in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov The anti-HIV and general antiviral potential of oxazolones continues to be an active area of research. biointerfaceresearch.comnih.gov

The exploration of these and other biological targets could lead to the development of first-in-class medicines for a variety of diseases, leveraging the unique chemical properties of the this compound scaffold.

Integration of Green Chemistry Principles in Scalable Production of Oxazolone-Based Compounds

As potential drug candidates move towards clinical application, the development of scalable and environmentally sustainable production methods becomes critical. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. rsc.orgnih.gov

Future research in the production of this compound and its derivatives will increasingly incorporate green chemistry principles:

Green Catalysis: The use of environmentally benign and recyclable catalysts is a key focus. For example, iron oxide magnetic nanoparticles (Fe3O4 MNPs), synthesized using aqueous plant extracts, have been successfully used as a magnetically separable nanocatalyst for the synthesis of functionalized ajrconline.orgrsc.org-oxazoles. nih.gov

Solvent-Free and Alternative Solvent Reactions: A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free synthesis of oxazolones using mechanochemical methods (grinding) or microwave irradiation represents a major advance. biointerfaceresearch.comresearchgate.net When solvents are necessary, the use of greener alternatives like ethanol (B145695) or water is preferred. researchgate.net

Energy Efficiency: Microwave-assisted synthesis not only accelerates reactions but also improves energy efficiency compared to conventional heating methods. acs.org

Electrochemical Synthesis: An electrochemical, phosphine-mediated cycloaddition strategy has been developed for oxazole synthesis from carboxylic acids. This method avoids the use of transition metals and toxic oxidants, representing a sustainable and green catalytic system. rsc.org

By integrating these principles, the large-scale synthesis of promising oxazolone-based compounds can be achieved in a manner that is not only economically viable but also environmentally responsible.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of 2-(4-fluorophenyl)oxazol-4(5H)-one?

The synthesis of this compound involves multi-step reactions, including cyclization, nucleophilic substitutions, and purification. Key steps include:

- Cyclization conditions : Use of dehydrating agents like acetic anhydride or glacial acetic acid under reflux to form the oxazolone core .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while dichloromethane improves intermediate isolation .

- Yield optimization : Temperature control (e.g., 80–100°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 for substrate-to-activating agent) minimize side products .

- Purity : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR spectroscopy : and NMR confirm regioselectivity and substituent positions. Diastereotopic protons (e.g., C4 protons in oxazolone) show geminal coupling (J = 18 Hz) in spectra .

- X-ray crystallography : Resolves stereochemistry and crystallographic packing, critical for verifying Z/E configurations in fused heterocycles .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for intermediates .

Q. How can researchers assess the biological activity of this compound derivatives?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays to measure anti-proliferative activity. IC values <10 µM indicate potency .

- Enzyme inhibition : Test interactions with kinases (e.g., Plk1) via molecular docking and kinetic assays. Binding affinities (ΔG < -8 kcal/mol) suggest therapeutic potential .

- QSAR modeling : Develop predictive models using descriptors like logP and topological polar surface area to prioritize derivatives for synthesis .

Advanced Research Questions

Q. What enantioselective strategies are effective for synthesizing chiral oxazol-4(5H)-one derivatives?

- Catalytic asymmetric γ-addition : Use chiral phosphine catalysts (e.g., C6/C7) to promote enantioselective additions to allenoates or alkynoates. Catalyst C7 achieves >90% ee for oxazolones .

- Iridium-catalyzed allylation : Employ Ir complexes with p-methoxyphenyl ligands for allylic alkylation, yielding enantiomeric excesses >85% .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., -20°C, THF) to control stereochemistry during cyclization .

Q. How can computational methods elucidate the mechanism of action of this compound in cancer therapy?

- Molecular docking : Simulate binding to Plk1’s polo-box domain. Derivatives with fluorophenyl groups show hydrogen bonding with Lys540 and hydrophobic interactions with Phe535 .

- DFT calculations : Analyze transition states for nucleophilic attacks on the oxazolone ring, correlating electronic properties (e.g., LUMO energy) with reactivity .

- MD simulations : Track compound stability in biological membranes using lipid bilayer models, assessing bioavailability .

Q. How should researchers resolve contradictions in reported biological activity data for oxazol-4(5H)-one derivatives?

- Meta-analysis of SAR : Compare substituent effects across studies. For example, 4-fluorophenyl groups enhance Plk1 inhibition, while methoxy substitutions reduce cytotoxicity .

- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) and purity thresholds (>95% by HPLC) .

- Cross-disciplinary data integration : Combine synthetic (e.g., regioselectivity in cyclization) and biological data (e.g., IC) to identify structure-activity outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.